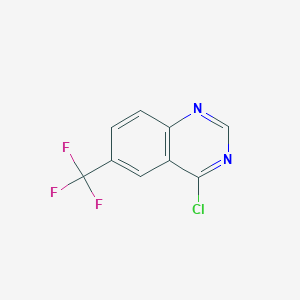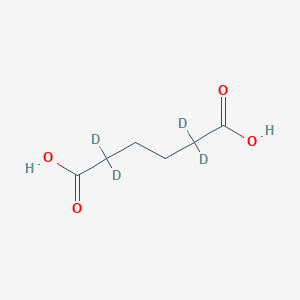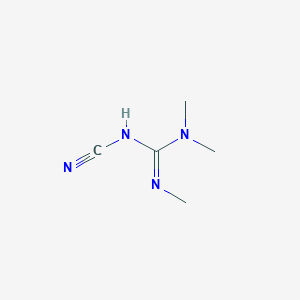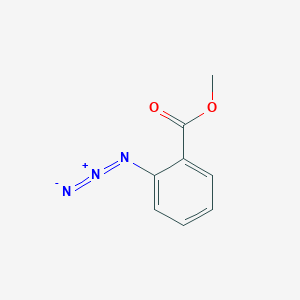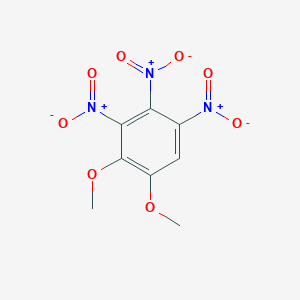
Benzene, 1,2-dimethoxy-3,4,5-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTBN is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. It is a member of the nitroaromatic family of compounds, which are known for their high reactivity and toxicity. DMTBN has been used as a model compound for studying the toxicity and carcinogenicity of nitroaromatic compounds, as well as for developing new drugs and therapies.
Mecanismo De Acción
DMTBN exerts its biological effects through the generation of reactive oxygen species (ROS) and the formation of adducts with DNA and proteins. The nitro group in DMTBN can be reduced to form a nitroso intermediate, which can then react with thiols and other nucleophiles. This can lead to the formation of protein adducts and DNA damage, which can trigger cell death or mutations.
Efectos Bioquímicos Y Fisiológicos
DMTBN has been shown to induce oxidative stress and DNA damage in cells, leading to cell death and apoptosis. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. DMTBN can also cause liver and kidney damage in animals, and has been shown to be carcinogenic in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTBN is a useful tool for studying the toxicity and carcinogenicity of nitroaromatic compounds, as well as for studying the redox properties of proteins and enzymes. However, it has limitations in terms of its solubility and stability, and can be difficult to handle due to its toxicity and reactivity.
Direcciones Futuras
There are several future directions for research involving DMTBN. One area of interest is the development of new drugs and therapies based on the redox properties of nitroaromatic compounds. Another area of interest is the development of new methods for detecting and measuring the formation of protein and DNA adducts in cells and tissues. Finally, there is a need for further studies on the toxicity and carcinogenicity of nitroaromatic compounds, including DMTBN, in order to better understand their mechanisms of action and potential health effects.
Métodos De Síntesis
DMTBN can be synthesized through a multi-step process involving the nitration of 1,2-dimethoxybenzene with nitric acid and sulfuric acid. The resulting intermediate is then reduced with iron powder to yield DMTBN. The purity of DMTBN can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMTBN has been widely used in scientific research as a model compound for studying the toxicity and carcinogenicity of nitroaromatic compounds. It has also been used as a probe for studying the redox properties of proteins and enzymes. DMTBN has been shown to interact with DNA and proteins, leading to oxidative damage and inhibition of cellular processes.
Propiedades
Número CAS |
17418-07-4 |
|---|---|
Nombre del producto |
Benzene, 1,2-dimethoxy-3,4,5-trinitro- |
Fórmula molecular |
C8H7N3O8 |
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O8/c1-18-5-3-4(9(12)13)6(10(14)15)7(11(16)17)8(5)19-2/h3H,1-2H3 |
Clave InChI |
NZXYYWMLCFKCPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Otros números CAS |
17418-07-4 |
Sinónimos |
1,2-dimethoxy-3,4,5-trinitro-benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



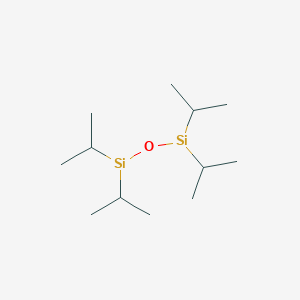
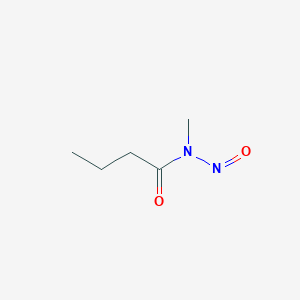

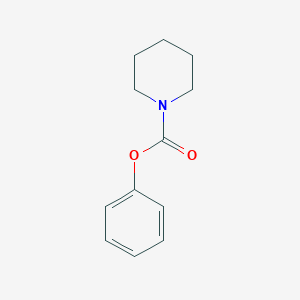
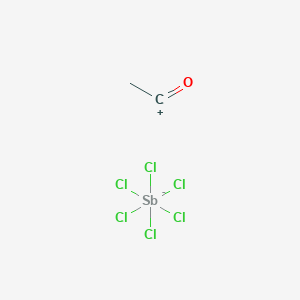
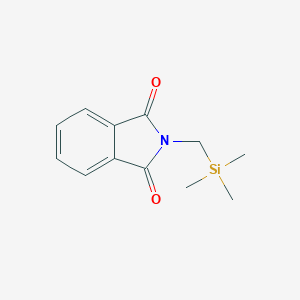
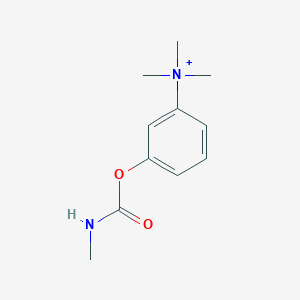
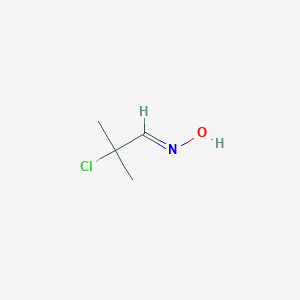
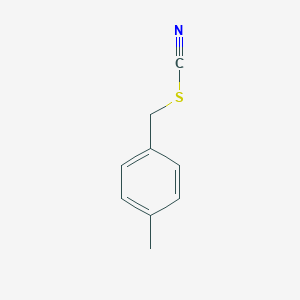
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
